(2-Hydroxybenzylidene)salicylohydrazide

GABAA Receptor Pharmacology Subunit Selectivity Allosteric Modulation

Researchers studying β1-subunit-containing GABAA receptors require selective pharmacological tools unavailable with conventional modulators like benzodiazepines or picrotoxin. SCS (Salicylidene salicylhydrazide) addresses this gap as a potent, allosteric partial inhibitor selective for β1-containing receptors (IC50 4.5-5.3 nM), with no effect on β2/β3 subtypes at 3 μM. • Binds a unique allosteric site requiring Thr255 & Ile308 residues, enabling definitive receptor subtype mapping. • Non-competitive mechanism reduces maximal GABA/pentobarbitone responses without altering agonist potency. • Supplied as off-white solid (≥97% purity); validated for electrophysiology, HTS screening, and structural pharmacology studies.

Molecular Formula C14H12N2O3
Molecular Weight 256.26 g/mol
CAS No. 3232-36-8
Cat. No. B1662304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Hydroxybenzylidene)salicylohydrazide
CAS3232-36-8
SynonymsSalicylidene salicylhydrazide
Molecular FormulaC14H12N2O3
Molecular Weight256.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2O)O
InChIInChI=1S/C14H12N2O3/c17-12-7-3-1-5-10(12)9-15-16-14(19)11-6-2-4-8-13(11)18/h1-9,17-18H,(H,16,19)/b15-9-
InChIKeyOMCYEZUIYGPHDJ-DHDCSXOGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SCS Procurement & Research Profile


2-Hydroxybenzylidene)salicylohydrazide, also known as Salicylidene salicylhydrazide (SCS), is a synthetic organic compound with the molecular formula C14H12N2O3 and a molecular weight of 256.26 g/mol . It is classified as an aromatic hydrazide and is primarily recognized in scientific research as a potent and selective allosteric modulator of GABAA receptors [1]. The compound is typically supplied as an off-white to white solid with a melting point range of 280–284°C and is available from multiple reputable vendors for research purposes .

Target β1-subunit-containing GABAA receptor studies
Mechanism Selective allosteric modulation at a non-benzodiazepine site
Workflow Whole-cell patch-clamp electrophysiology and recombinant receptor assays

Why SCS Cannot Be Substituted in β1 GABAA Research


Substituting (2-Hydroxybenzylidene)salicylohydrazide (SCS) with a general GABAA receptor modulator, such as a benzodiazepine or picrotoxin, is not scientifically valid for studies requiring specific targeting of β1 subunit-containing receptors. SCS's unique pharmacological profile is defined by its selective, allosteric inhibition of receptors containing the β1 subunit, a feature not shared by other common modulators [1]. For instance, while picrotoxin acts as a non-selective channel blocker and benzodiazepines act as positive allosteric modulators at a distinct site, SCS is a partial inhibitor that interacts at a previously unidentified site requiring specific residues (Thr255 and Ile308) within the β1 subunit [1]. The evidence below quantitatively demonstrates that this specificity cannot be achieved with other in-class compounds, making SCS an irreplaceable molecular tool for delineating the physiological and pharmacological roles of β1-containing GABAA receptor subtypes.

Benzodiazepines Positive allosteric modulators at a distinct binding site; lack β1-subunit selectivity and may shift pathway-response interpretation
Picrotoxin Non-selective channel blocker with broad subunit activity; cannot isolate β1-mediated pharmacological endpoints
Competitive Antagonists Orthosteric mechanism differs from SCS allosteric inhibition; model-response context may not transfer directly

SCS Quantitative Evidence Guide


Selective Inhibition: β1- vs. β2/β3-Containing GABAA Receptors

SCS exhibits high selectivity for GABAA receptors containing the β1 subunit, in contrast to receptors containing β2 or β3 subunits. Using whole-cell patch-clamp electrophysiology, SCS produced a concentration-dependent inhibition of GABA EC20 currents on α2β1γ1 and α2β1γ1θ receptors, with IC50 values of 5.3 nM and 4.5 nM, respectively [1]. In contrast, SCS had no significant effect on α2β3γ2s and α1β2γ2s receptors at concentrations up to 3 μM [1].

β1 vs. β2/β3 Selectivity
Head-to-head
IC50 4.5–5.3 nM (β1)vs. >3,000 nM (β2/β3) — reported >660-fold selectivity window
Supports β1-subunit-selective workflow; selectivity reported in tested recombinant subtypes
Whole-cell patch-clamp on Ltk− cells expressing human GABAA receptors
GABAA Receptor Pharmacology Subunit Selectivity Allosteric Modulation

Non-Competitive Allosteric Mechanism vs. Benzodiazepine Site

SCS acts via a novel allosteric site distinct from the benzodiazepine binding site. In competition experiments, the benzodiazepine site antagonist flumazenil (1 μM) produced a small inhibition of the GABA EC20 response (8.4±2.1%, n=3) [1]. Co-application of SCS (1 μM) with flumazenil (1 μM) further increased inhibition to 30±1.5% (n=3), demonstrating an additive effect [1]. This indicates SCS does not bind to the benzodiazepine site and functions via a unique, non-competitive mechanism.

Non-BZP Site Mechanism
Head-to-head
SCS + Flumazenil: 30±1.5% inhibitionFlumazenil alone: 8.4±2.1% — additive effect of ~21.6 pp (n=3)
Reported additive effect supports non-benzodiazepine allosteric site context
Xenopus oocytes expressing α2β1γ2s receptors
Receptor Pharmacology Allosteric Site Mechanism of Action

Inhibition of Barbiturate-Induced GABAA Currents

SCS inhibits currents induced by pentobarbitone, a barbiturate that activates GABAA receptors via a distinct site. SCS (1 μM) inhibited currents induced by a submaximal concentration of pentobarbitone (100 μM) on α2β1γ2s receptors by 39.3±3.4% (n=5) [1]. This degree of inhibition was comparable to that observed for SCS on GABA-induced currents, confirming its action is allosteric rather than competitive.

Barbiturate Current Inhibition
Head-to-head
39.3±3.4% inhibition of pentobarbitone currentComparable to SCS inhibition of GABA currents (n=5) — non-competitive profile
Supports allosteric cross-talk interpretation across distinct modulatory sites
α2β1γ2s receptors; pentobarbitone 100 μM, SCS 1 μM
Ion Channel Pharmacology Allosteric Inhibition Barbiturate

Validated Purity & Physical Properties

For procurement, the compound's defined physical properties ensure batch-to-batch consistency. Reputable vendors supply (2-Hydroxybenzylidene)salicylohydrazide (SCS) with a certified purity of ≥97% (typically by HPLC) and a defined melting point range of 280–284°C . This contrasts with custom-synthesized or less-characterized analogs where purity and identity may vary, impacting experimental reproducibility.

Purity & Physical Properties
Data to verify
Purity ≥97% (HPLC)Melting Point 280–284°C — reported vendor specification
Reported purity specification supports procurement consistency; verify per lot COA
Class-level inference; confirm with vendor certificate of analysis
Chemical Procurement Quality Control Reproducibility

SCS Research Applications


Pharmacological Fingerprinting of β1-Containing GABAA Receptors

Due to its high selectivity for β1-containing receptors (IC50 4.5-5.3 nM vs. no effect on β2/β3 receptors at 3 μM), SCS is the ideal tool for isolating and characterizing the pharmacological properties of native and recombinant GABAA receptors that incorporate the β1 subunit [1]. It can be used to dissect the contribution of these receptors in native tissues or in heterologous expression systems where multiple receptor subtypes may be present.

Investigating Novel Allosteric Sites

SCS's unique interaction at a previously unidentified allosteric site on the GABAA receptor, distinct from benzodiazepine, barbiturate, and picrotoxin sites, makes it a valuable probe for mapping the structural pharmacology of the receptor [1]. Its additive effects with flumazenil and other modulators can be used in combination studies to understand allosteric network connectivity within the receptor complex.

Non-Competitive Ion Channel Modulation Studies

The non-competitive nature of SCS inhibition, demonstrated by its ability to reduce the maximum response to GABA and pentobarbitone without affecting agonist potency, makes it a key reagent for studying the biophysical mechanisms of allosteric inhibition [1]. Researchers can use SCS to investigate how allosteric modulators influence channel gating and conductance independently of the orthosteric agonist binding site.

Benchmarking GABAA-Targeting Compounds

With its well-defined, quantifiable selectivity profile and high purity (≥97%), SCS serves as a reliable positive control or benchmark compound in high-throughput screening assays and electrophysiological studies aimed at discovering or characterizing novel GABAA receptor ligands [1]. Its established pharmacology allows for accurate calibration and validation of assay systems designed to detect β1-subunit-selective modulators.

Application
Selection Property
Validation Focus
β1-Receptor pharmacological fingerprinting
Reported β1-subunit selectivity
Electrophysiological endpoint review in native and recombinant systems
Novel allosteric site mapping
Non-benzodiazepine site interaction
Additive modulation endpoint context with flumazenil and other modulators
Allosteric inhibition mechanism studies
Non-competitive inhibition profile
Channel gating endpoint interpretation across agonist types
GABAA compound benchmarking
Established β1-selective reference profile
Assay calibration endpoint review for screening and electrophysiology

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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